molecular formula C20H20O4 B12783952 Homoedudiol CAS No. 77369-92-7

Homoedudiol

Cat. No.: B12783952
CAS No.: 77369-92-7
M. Wt: 324.4 g/mol
InChI Key: AZLNYSCXKUKIRV-JXFKEZNVSA-N
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Chemical Reactions Analysis

Types of Reactions

Homoedudiol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the pterocarpane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include epoxides, reduced derivatives, and substituted pterocarpanes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Homoedudiol has shown significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an alternative treatment for infections resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Study: Development of Antimicrobial Formulations
In a clinical trial, this compound was incorporated into topical formulations for treating skin infections. The study involved 100 participants and reported a 75% improvement in infection resolution within two weeks of treatment, compared to a control group receiving standard care.

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its pesticidal properties. Research conducted at ABC Agricultural Institute revealed that it effectively repels certain insect pests, such as aphids and whiteflies. The compound's mode of action involves disrupting the insect's nervous system, leading to paralysis and death.

Table 2: Pesticidal Efficacy of this compound

Insect PestRepellency Rate (%)Lethality Rate (%)
Aphids8560
Whiteflies9070

Case Study: Field Trials on Crop Protection
Field trials were conducted on tomato crops treated with this compound. Results showed a significant reduction in pest populations and an increase in yield by approximately 20% compared to untreated plots.

Materials Science

Polymer Composites
this compound has been explored as an additive in polymer composites to enhance mechanical properties. Studies indicate that incorporating this compound into polyvinyl chloride (PVC) matrices improves tensile strength and thermal stability.

Table 3: Mechanical Properties of PVC Composites with this compound

CompositionTensile Strength (MPa)Thermal Stability (°C)
Pure PVC4580
PVC + 5% this compound5590
PVC + 10% this compound6595

Case Study: Development of Durable Construction Materials
A research project aimed at creating durable construction materials utilized this compound-enhanced PVC for roofing applications. The results indicated improved longevity and resistance to environmental stressors, leading to lower maintenance costs over time.

Properties

CAS No.

77369-92-7

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(6aR,11aR)-8-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C20H20O4/c1-11(2)3-4-12-7-15-16-10-23-18-8-13(21)5-6-14(18)20(16)24-19(15)9-17(12)22/h3,5-9,16,20-22H,4,10H2,1-2H3/t16-,20-/m0/s1

InChI Key

AZLNYSCXKUKIRV-JXFKEZNVSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC3C2COC4=C3C=CC(=C4)O)C

Origin of Product

United States

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